molecular formula C12H17N3O5 B2355469 N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine CAS No. 1075237-91-0

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Cat. No. B2355469
CAS RN: 1075237-91-0
M. Wt: 283.284
InChI Key: OAHWUBWBXFMGEY-UHFFFAOYSA-N
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Description

The compound “N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine” is an organic molecule that contains a dioxane ring (a six-membered ring with two oxygen atoms), a pyridine ring (a six-membered ring with one nitrogen atom), and functional groups such as nitro (-NO2), methoxy (-OCH3), and amine (-NH2) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dioxane ring provides a flexible, ether-like component to the molecule, while the pyridine ring introduces aromaticity and a potential site for further reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, the methoxy group could undergo substitution reactions, and the pyridine ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like nitro, methoxy, and amine could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Reactions

Research on related compounds has revealed applications in chemical synthesis and reactions. Rubinov et al. (2004) studied the synthesis of 1,6-disubstituted 2,4-pyridinediones from 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, uncovering potential pathways for creating N-substituted pyridine derivatives, which might include structures similar to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (Rubinov, B., Zheldakova, T., & Rubinova, I. L., 2004).

Luk’yanov et al. (2009) explored the interaction of primary amines with 2,2-dimethyl-5-nitro-5-nitroso-1,3-dioxane, which relates to the chemical structure , showing the potential for creating diverse nitroalkyl-ONN-azoxy compounds (Luk’yanov, O. A., Pokhvisneva, G. V., Ternikova, T. V., Shlykova, N., & Salamonov, Yu. B., 2009).

Application in Medicinal Chemistry

In the realm of medicinal chemistry, compounds related to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine have been studied. The research by Dueke-Eze et al. (2011) on Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes, which includes structures related to the compound , indicates potential antimicrobial applications. Their research specifically highlighted the ability of these compounds to inhibit bacterial growth (Dueke-Eze, C. U. Fasina, & Idika, 2011).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques involving compounds structurally similar to N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine have been a focus of research. For instance, Enders & Chow (2006) discussed the organocatalytic asymmetric Michael addition of 2,2-dimethyl-1,3-dioxan-5-one, indicating the potential utility of such structures in complex organic synthesis processes (Enders, D., & Chow, S., 2006).

Future Directions

The future directions for research involving this compound could be numerous, depending on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWUBWBXFMGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Synthesis routes and methods I

Procedure details

2-{[6-(Methyloxy)-3-nitro-2-pyridinyl]amino}-1,3-propanediol (53.93 g, 228.7 mmol) was stirred in 2,2-dimethoxypropane (900 ml) under argon and p-toluenesulphonic acid monohydrate (1.00 g) was added. The mixture was stirred at room temperature overnight to give a clear yellow solution. This was with diluted with DCM (1 L) and the resulting solution was treated with saturated aqueous NaHCO3 (20 ml) and solid NaHCO3 (20 g) with vigorous stirring (effervescence). The mixture was vigorously stirred for 20 minutes, then the remaining water was absorbed by addition of anhydrous Na2SO4. The mixture was filtered with suction and the solids were washed with DCM (500 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a yellow solid which was stirred with petroleum ether (40-60°) over the weekend. The solid was isolated by filtration with suction, washed with petroleum ether (40-60°) and air-dried to give the title compound as a bright yellow solid (57.83 g, 92%).
Quantity
53.93 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Yield
92%

Synthesis routes and methods II

Procedure details

2-{[6-(Methyloxy)-3-nitro-2-pyridinyl]amino}-1,3-propanediol (53.93 g, 228.7 mmol) was stirred in 2,2-dimethoxypropane (900 ml) under argon and p-toluenesulphonic acid monohydrate (1.00 g) was added. The mixture was stirred at room temperature overnight. This was diluted with dichloromethane (1 L) and the resulting solution was treated with saturated aqueous sodium hydrogen carbonate (20 ml) and solid sodium hydrogen carbonate (20 g) with vigorous stirring (effervescence). The mixture was vigorously stirred for 20 minutes, then the remaining water was absorbed by addition of anhydrous sodium sulphate. The mixture was filtered with suction and the solids were washed with DCM (500 ml). The combined filtrate plus washings were evaporated under reduced pressure to give a yellow solid which was stirred with petroleum ether) (40-60°) over the weekend. The solid was isolated by filtration with suction, washed with petroleum ether) (40-60°) and air-dried to give the title compound as a bright yellow solid 57.83 g, 92%).
Quantity
53.93 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Yield
92%

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